molecular formula C22H15BrN4O2 B2675570 (3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 951961-55-0

(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No. B2675570
CAS RN: 951961-55-0
M. Wt: 447.292
InChI Key: ZMXUEIGSCMQLDJ-UHFFFAOYSA-N
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Description

(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H15BrN4O2 and its molecular weight is 447.292. The purity is usually 95%.
BenchChem offers high-quality (3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Biological Evaluation

Novel pyrazoline derivatives, including those structurally related to the compound , have been synthesized using microwave-assisted methods, offering advantages such as higher yields, environmental friendliness, and shorter reaction times. Some of these compounds demonstrated significant anti-inflammatory and antibacterial activities, highlighting their potential in developing new therapeutic agents (Ravula et al., 2016). Additionally, three-component synthesis involving quinoxaline derivatives has been reported, yielding compounds with potential applications in medicinal chemistry (Lisovenko et al., 2016).

Corrosion Inhibition

Quinoxaline-based propanones, structurally similar to the compound of interest, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies revealed that such compounds could effectively protect mild steel from corrosion, suggesting applications in materials science and engineering (Olasunkanmi & Ebenso, 2019).

Anticancer Research

Compounds with the quinoline moiety, related to the compound , have been synthesized and evaluated for their anticancer activities. Structure-based drug discovery approaches, including docking and modeling, have identified some of these compounds as potential anticancer agents against human breast cancer cell lines (Honde & Rajendra, 2021).

properties

IUPAC Name

[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN4O2/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXUEIGSCMQLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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